

N-Benzhydryl-4-methylaniline: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: *N*-benzhydryl-4-methylaniline

CAS No.: 76056-06-9

Cat. No.: B2620056

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Executive Summary

N-Benzhydryl-4-methylaniline (CAS: 76056-06-9) is a bulky secondary amine featuring a *p*-tolyl group and a diphenylmethyl (benzhydryl) moiety.^[1] It serves as a critical intermediate in the synthesis of antihistamines (piperazine derivatives), a ligand precursor for sterically encumbered organometallic complexes, and a model substrate for studying N-alkylation mechanisms. This guide provides a validated synthetic workflow, detailed spectroscopic characterization, and mechanistic insights into its formation.

Chemical Identity & Physical Properties^{[2][3][4][5][6]} ^[7]

Property	Data
IUPAC Name	N-(Diphenylmethyl)-4-methylaniline
Synonyms	N-Benzhydryl-p-toluidine; N-(p-Tolyl)benzhydrylamine
CAS Number	76056-06-9
Molecular Formula	C H N
Molecular Weight	273.38 g/mol
Physical State	Colorless viscous oil (may crystallize upon prolonged standing)
Solubility	Soluble in CH Cl , CHCl , Toluene, EtOAc; Insoluble in water

Synthetic Pathways & Protocols

Primary Route: Nucleophilic Substitution (S_N1)

The most robust synthesis involves the alkylation of p-toluidine with benzhydryl chloride. This reaction proceeds via an

S_N1 mechanism due to the stability of the benzhydryl carbocation.

Reaction Scheme:



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Figure 1: Synthetic pathway via nucleophilic substitution.

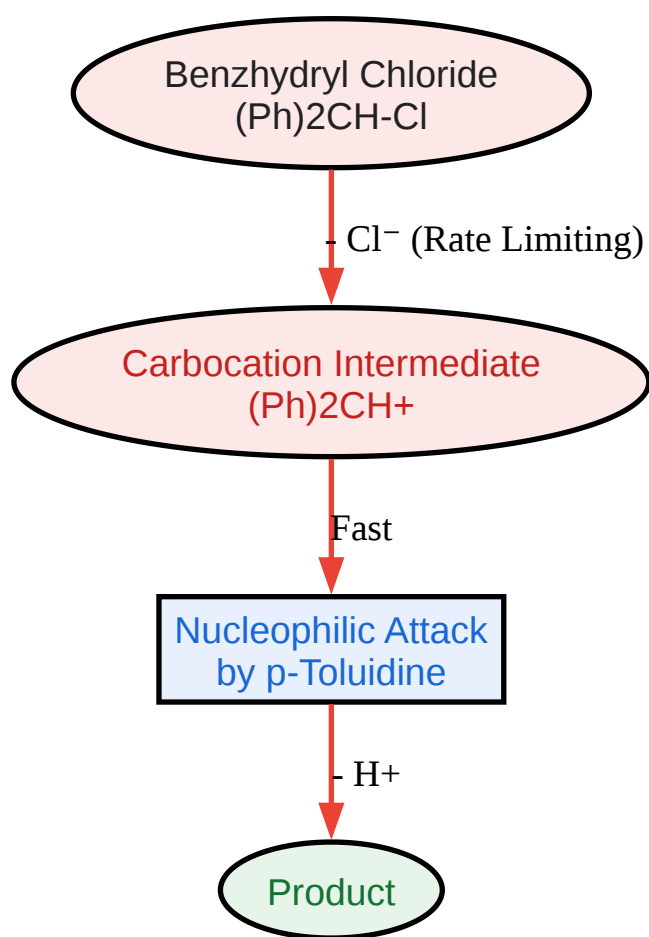
Experimental Protocol

- Reagents:
 - Benzhydryl chloride (1.0 eq, 20.0 mmol)
 - p-Toluidine (1.2 eq, 24.0 mmol)
 - Potassium Carbonate (K₂CO₃) (2.0 eq, 40.0 mmol)
 - Solvent: Acetonitrile (CH₃CN) or DMF (anhydrous).
- Procedure:
 - Dissolve p-toluidine in CH₃CN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
 - Add K₂CO₃ and stir for 10 minutes at room temperature.
 - Add benzhydryl chloride dropwise (if liquid) or portion-wise (if solid).
 - Critical Step: Heat the mixture to reflux (80–82°C) for 6–8 hours. Monitor consumption of benzhydryl chloride by TLC (Hexane:EtOAc 9:1).
 - Note: The reaction mixture will turn from colorless to pale yellow/orange.

- Workup:
 - Cool to room temperature. Filter off inorganic salts (KCl, excess K₂CO₃).
 - Concentrate the filtrate under reduced pressure.
 - Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (10 mL) followed by brine.
 - Dry organic layer over Na₂SO₄, filter, and concentrate.
- Purification:
 - Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 90:10).
 - Yield: Typically 85–92% as a colorless to pale yellow oil.

Mechanistic Insight

The reaction is driven by the formation of a resonance-stabilized diphenylmethyl cation.



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Figure 2: SN1 Mechanism illustrating carbocation formation.

Analytical Characterization

Validation of the synthesized compound is performed using

^1H and

^{13}C NMR. The following data corresponds to the purified free base in CDCl_3

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Proton NMR (^1H NMR, 600 MHz, CDCl_3)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment
7.42 – 7.27	Multiplet (m)	10H	Benzhydryl aromatic protons
6.97	Doublet (d, Hz)	2H	p-Tolyl aromatic (meta to N)
6.51	Doublet (d, Hz)	2H	p-Tolyl aromatic (ortho to N)
5.50	Singlet (s)	1H	Methine (CH-Ph)
4.15	Broad Singlet (br s)	1H	Amine (NH)
2.25	Singlet (s)	3H	Methyl (Ar-CH)

Interpretation:

- The singlet at 5.50 ppm is the diagnostic peak for the benzhydryl methine proton.
- The upfield shift of the p-tolyl ortho protons (6.51 ppm) confirms the electron-donating nature of the amine attachment.
- The broad singlet at 4.15 ppm corresponds to the secondary amine proton, which exchanges with D

O.

Carbon NMR (¹³C NMR, 101 MHz, CDCl₃)

- Aliphatic: 20.4 ppm (CH₃), 63.2 ppm (CH-Ph)

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- Aromatic: 113.5, 126.5, 127.1, 127.3, 128.6, 129.6, 142.8, 145.1 ppm.

Applications in Drug Development

- **Pharmacophore Construction:** The N-benzhydryl motif is a structural core in first-generation antihistamines (e.g., Cyclizine, Meclizine). **N-benzhydryl-4-methylaniline** serves as a simplified lipophilic model for structure-activity relationship (SAR) studies involving the benzhydryl pharmacophore.
- **Protecting Group Strategy:** The benzhydryl group can act as an acid-labile protecting group for primary amines.
- **Ligand Synthesis:** Used as a precursor for bulky N-heterocyclic carbene (NHC) ligands or -diketiminato ligands in organometallic catalysis, where the steric bulk of the benzhydryl groups stabilizes reactive metal centers.

Safety & Handling

- **Hazards:** Benzhydryl chloride is a lachrymator and skin irritant. p-Toluidine is toxic if inhaled or absorbed through skin and is a suspected carcinogen.
- **Precautions:** Perform all syntheses in a fume hood. Wear nitrile gloves and safety goggles.
- **Storage:** Store the product under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation (browning) over time.

References

- **Synthesis & NMR Data:**Development of new carbene transfer and C-X bond forming reactions. RWTH Aachen University Publications. (2018).[2][3]
- **Catalytic N-Alkylation:**Nickel acts as a sustainable alternative to palladium in the Buchwald–Hartwig coupling reaction.[4] Tezpur University. (2021).
- **Compound Registry:**N-(diphenylmethyl)-4-methylaniline (CID 1534834). PubChem.[5][6]

- Benzhydryl Halide Reactivity: Solvolysis of Benzhydryl Chlorides. Journal of the American Chemical Society. (Historical Context for Mechanism).

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Sources

- [1. N-\(diphenylmethyl\)-4-methylaniline | C₂₀H₁₉N | CID 1534834 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. publications.rwth-aachen.de \[publications.rwth-aachen.de\]](#)
- [3. ijpsr.com \[ijpsr.com\]](#)
- [4. agnee.tezu.ernet.in:8082 \[agnee.tezu.ernet.in:8082\]](#)
- [5. 2,6-Dibenzhydryl-4-methylaniline | C₃₃H₂₉N | CID 97182226 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. N-benzyl-4-methylaniline | C₁₄H₁₅N | CID 79403 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [N-Benzhydryl-4-methylaniline: Technical Profile & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2620056/docs#n-benzhydryl-4-methylaniline-technical-profile-synthesis-guide\]](https://www.benchchem.com/product/b2620056/docs#n-benzhydryl-4-methylaniline-technical-profile-synthesis-guide)

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